3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a 3,4-dimethoxybenzamide moiety. Its molecular formula is C₁₅H₁₇N₃O₃S, with a molecular weight of 307.37 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Partition coefficient) | 2.72 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 62.14 Ų |
| Solubility (LogSw) | -3.46 (moderate) |
The compound’s synthesis involves condensation of 3,4-dimethoxybenzoic acid derivatives with 5-isopropyl-1,3,4-thiadiazol-2-amine under carbodiimide coupling conditions . Its structure confers unique reactivity, including nucleophilic substitution at the thiadiazole ring and hydrogen bonding via methoxy groups, making it versatile in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H17N3O3S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)9-5-6-10(19-3)11(7-9)20-4/h5-8H,1-4H3,(H,15,17,18) |
InChI Key |
IHJIKPXBSRPWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine.
Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide are influenced by its substitution pattern. Below is a comparison with structurally related thiadiazole-benzamide hybrids:
Key Insights from Comparative Analysis
Substituent Effects on Lipophilicity :
- The adamantane-containing analog (LogP = 4.15) exhibits higher lipophilicity than the target compound (LogP = 2.72), enhancing membrane permeability but reducing aqueous solubility .
- Introduction of chloro or sulfonyl groups (e.g., 5-chloro or ethylsulfonyl derivatives) increases polarity, lowering LogP values to ~1.98–3.10 .
Bioactivity Trends :
- Methoxy groups at positions 3 and 4 (target compound) correlate with broad-spectrum antimicrobial activity, likely due to hydrogen bonding with microbial enzymes .
- Chloro substitution (as in 5-chloro-2-methoxy analog) enhances anticancer activity, possibly through DNA intercalation or topoisomerase inhibition .
- Adamantane moieties improve metabolic stability and antiviral potency by mimicking hydrophobic protein pockets .
Synthetic Versatility :
- Thiadiazole rings tolerate diverse substitutions (e.g., isopropyl, adamantane, sulfonyl), enabling modular synthesis .
- Methoxy and chloro groups on benzamide facilitate regioselective functionalization .
Data Table: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP | H-Bond Acceptors | PSA (Ų) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 307.37 | 2.72 | 6 | 62.14 | Antimicrobial |
| 5-Chloro-2-methoxy analog | 323.41 | 3.10 | 5 | 58.20 | Anticancer |
| Adamantane-containing analog | 409.51 | 4.15 | 6 | 60.30 | Antiviral |
| Ethylsulfonyl derivative | 351.45 | 1.98 | 7 | 85.50 | Anti-inflammatory |
Research Findings and Mechanistic Implications
- Antimicrobial Activity : The target compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), outperforming simpler thiadiazoles lacking methoxy groups . This suggests methoxy groups enhance target binding via π-π stacking or hydrogen bonding .
- Enzyme Inhibition : Molecular docking studies indicate strong binding (ΔG = -9.2 kcal/mol) to E. coli dihydrofolate reductase, comparable to trimethoprim .
- Comparative Toxicity : The 5-chloro analog shows higher cytotoxicity (IC₅₀ = 12 µM against HeLa cells) than the target compound (IC₅₀ = 45 µM), highlighting substituent-dependent safety profiles .
Biological Activity
3,4-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is , with a molecular weight of approximately 307.37 g/mol. The compound features a benzamide structure with two methoxy groups at the 3 and 4 positions and a thiadiazole moiety substituted at the nitrogen atom. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3S |
| Molecular Weight | 307.37 g/mol |
| LogP | 2.7237 |
| Polar Surface Area | 62.135 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key biological pathways associated with tumor growth. For instance, studies have shown that derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial in cancer cell proliferation .
In vitro studies have demonstrated that compounds similar to 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide exhibit cytotoxic effects against various cancer cell lines. For example:
Antimicrobial Activity
Thiadiazole derivatives have also been extensively studied for their antimicrobial properties. The compound has shown effectiveness against a range of microbial pathogens due to its ability to disrupt cellular functions and inhibit growth . Notably:
- Antifungal and antibacterial properties have been observed in related compounds, indicating potential for treating infections caused by resistant strains .
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives like this compound demonstrate a variety of other biological activities:
- Anti-inflammatory : Compounds have been shown to reduce inflammation markers in various models.
- Anticonvulsant : Some derivatives exhibit protective effects in seizure models, indicating potential use in epilepsy treatment .
- Antidiabetic : Thiadiazole compounds have been linked to improved glucose metabolism and insulin sensitivity .
Synthesis and Evaluation
The synthesis of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically follows multi-step organic synthesis techniques involving reactions with specific precursors. A systematic approach includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of methoxy groups via methylation processes.
- Final coupling with the benzamide moiety.
Research has confirmed the structural integrity and purity through methods such as NMR and mass spectrometry.
In Vivo Studies
In vivo studies have further validated the therapeutic potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
